Cas no 2248416-07-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoate structure
2248416-07-9 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoate
CAS番号:2248416-07-9
MF:C22H22N2O6
メガワット:410.419886112213
CID:6005186
PubChem ID:165892474

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoate
    • EN300-6524509
    • 2248416-07-9
    • インチ: 1S/C22H22N2O6/c1-23-11-9-15(10-12-23)29-19-13-14(7-8-18(19)28-2)22(27)30-24-20(25)16-5-3-4-6-17(16)21(24)26/h3-8,13,15H,9-12H2,1-2H3
    • InChIKey: JUIWRRVGQFWBFL-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C=CC=1OC)C1CCN(C)CC1

計算された属性

  • せいみつぶんしりょう: 410.14778643g/mol
  • どういたいしつりょう: 410.14778643g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 638
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 85.4Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6524509-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoate
2248416-07-9 95.0%
0.05g
$948.0 2025-03-13
Enamine
EN300-6524509-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoate
2248416-07-9 95.0%
0.1g
$993.0 2025-03-13
Enamine
EN300-6524509-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoate
2248416-07-9 95.0%
5.0g
$3273.0 2025-03-13
Enamine
EN300-6524509-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoate
2248416-07-9 95.0%
0.25g
$1038.0 2025-03-13
Enamine
EN300-6524509-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoate
2248416-07-9 95.0%
0.5g
$1084.0 2025-03-13
Enamine
EN300-6524509-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoate
2248416-07-9 95.0%
1.0g
$1129.0 2025-03-13
Enamine
EN300-6524509-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoate
2248416-07-9 95.0%
2.5g
$2211.0 2025-03-13
Enamine
EN300-6524509-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoate
2248416-07-9 95.0%
10.0g
$4852.0 2025-03-13

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoate (CAS No: 2248416-07-9)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoate, identified by its CAS number 2248416-07-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic molecules characterized by a fused ring system, which often exhibits remarkable biological activity and potential therapeutic applications. The structural motif of this molecule integrates several key pharmacophoric elements, including a dioxo group, an isoindole core, and an N-methylpiperidine moiety, which collectively contribute to its unique chemical properties and biological interactions.

The dioxo group (also known as a β-keto ester or α-lactone structure) within the molecule is particularly noteworthy for its ability to participate in various chemical reactions, such as Michael additions, aldol condensations, and enolate formation. These reactivities make it a valuable intermediate in synthetic chemistry, enabling the construction of more complex molecular architectures. Furthermore, the presence of an isoindole ring system imparts specific electronic and steric properties to the molecule, which can influence its binding affinity to biological targets. Isoindoles are well-documented scaffolds in medicinal chemistry, with numerous derivatives exhibiting anti-inflammatory, antimicrobial, and anticancer activities.

One of the most striking features of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoate is the incorporation of a 4-methoxybenzoyl group linked through an ether bond to a 1-methylpiperidine moiety. The methoxy substituent at the para position of the benzene ring enhances the lipophilicity of the molecule while also serving as a hydrogen bond acceptor, which can improve its interaction with biological targets. The N-methylpiperidine fragment is a common pharmacophore in drug discovery due to its ability to modulate receptor activity and enhance oral bioavailability. This combination of structural elements suggests that the compound may possess multiple binding modes and could interact with various biological pathways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of this compound with greater accuracy. Studies using virtual screening techniques have identified that derivatives of isoindole structures often exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases. The presence of both electron-withdrawing (dioxo group) and electron-donating (methoxy group) functionalities in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-[\ (1-methylpiperidin\ 4\)-yl)oxy]benzoate suggests that it may exhibit dual functionality, making it a promising candidate for multitarget drug design.

In vitro studies have begun to explore the pharmacological profile of this compound. Preliminary results indicate that it demonstrates moderate binding affinity to certain protein targets, suggesting potential therapeutic utility. For instance, its interaction with specific kinases has been observed in cell-based assays, indicating that it may modulate signaling pathways involved in cancer progression. Additionally, the compound's ability to cross cell membranes due to its optimized lipophilicity profile makes it an attractive candidate for further development as an oral therapeutic agent.

The synthesis of 1,3-dioxo\ 2\ ,\ 3\)-dihydro-\ 1\ H\-\ isoindol\ \ 2\-\ yl 4\-\ methox\ y\-\ 3\-\ [\ \(( \ 1\-\ methyl\ piperidin\ e\ \ 4\-\ yl\) oxy]benzoyl\ ate\) (CAS No: \ 2248416\-07\-9\) ) involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The construction of the isoindole core typically requires cyclization reactions involving appropriately substituted precursors. The introduction of the dioxo group often involves condensation reactions between β-keto esters or α-lactones with suitable nucleophiles. The final step involves coupling the benzoyl moiety with the piperidine derivative through an ether linkage using palladium-catalyzed cross-coupling reactions or other suitable methods.

The synthetic route also emphasizes green chemistry principles by minimizing waste generation and utilizing catalytic methods that enhance efficiency. Transition metal catalysts play a crucial role in these transformations by facilitating key bond-forming steps under mild conditions. This approach not only improves yield but also reduces energy consumption and environmental impact.

Future research directions for this compound include exploring its mechanism of action in greater detail through structural biology techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Understanding how it interacts with its target proteins at an atomic level will provide valuable insights into its mode of action and guide further optimization efforts. Additionally, preclinical studies are warranted to assess its safety profile and efficacy in animal models before moving into human clinical trials.

The development of novel pharmaceuticals relies heavily on innovative molecular design principles derived from structural biology and computational chemistry. Compounds like 1\ ,\ 3\-dioxo\- \ 2\ ,\ 3\-dihydro\- \ 1\ H\- isoindol\- \ 2\- yl 4\- methox\ y\- \ 3\[ \ ( \ 1\- methyl\ piperidin\(e \ 4\- yl\) oxy]benzoylate) exemplify how integrating multiple pharmacophoric elements can lead to highly potent and selective bioactive molecules. As research continues to uncover new therapeutic targets and mechanisms underlying human disease

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量